Methanamine, N-[2-methyl-1-(1-naphthalenyl)propylidene]-, (Z)-
Description
Methanamine, N-[2-methyl-1-(1-naphthalenyl)propylidene]-, (Z)- is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methanamine group attached to a naphthalene ring through a propylidene linkage. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Properties
CAS No. |
62439-73-0 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
N,2-dimethyl-1-naphthalen-1-ylpropan-1-imine |
InChI |
InChI=1S/C15H17N/c1-11(2)15(16-3)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3 |
InChI Key |
SZSWUWFGEXDKBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=NC)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N-[2-methyl-1-(1-naphthalenyl)propylidene]-, (Z)- typically involves the reaction of 2-methyl-1-(1-naphthalenyl)propan-1-one with methanamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-[2-methyl-1-(1-naphthalenyl)propylidene]-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methanamine, N-[2-methyl-1-(1-naphthalenyl)propylidene]-, (Z)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanamine, N-[2-methyl-1-(1-naphthalenyl)propylidene]-, (Z)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
Methanamine: A simple amine with a single carbon-nitrogen bond.
Ethanamine: An amine with a two-carbon chain.
1- and 2-Propanamine: Amines with three-carbon chains, differing in the position of the amine group.
Benzenamine: An aromatic amine with a benzene ring.
2-, 3-, and 4-Methylbenzenamine: Aromatic amines with methyl substituents at different positions on the benzene ring.
Uniqueness
Methanamine, N-[2-methyl-1-(1-naphthalenyl)propylidene]-, (Z)- is unique due to its specific structural configuration and the presence of a naphthalene ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
